1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea
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Overview
Description
1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group attached to a urea moiety, with a 5-fluoro-2-methylphenyl group as a substituent. The presence of the cyclopropyl and fluoro groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea typically involves the reaction of cyclopropylmethylamine with 5-fluoro-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
Cyclopropylmethylamine Preparation: Cyclopropylmethylamine is synthesized by the reaction of cyclopropylmethyl chloride with ammonia or an amine source.
Urea Formation: The cyclopropylmethylamine is then reacted with 5-fluoro-2-methylphenyl isocyanate in an inert solvent such as dichloromethane or toluene. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety to amines.
Substitution: The fluoro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit promising activity against various pathogens and cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for industrial applications such as polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling and function.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication and protein synthesis, resulting in cell death or growth inhibition.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(Cyclopropylmethyl)-3-(5-chloro-2-methylphenyl)urea, 1-(Cyclopropylmethyl)-3-(5-bromo-2-methylphenyl)urea, and 1-(Cyclopropylmethyl)-3-(5-methyl-2-methylphenyl)urea.
Uniqueness: The presence of the fluoro group in this compound imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it distinct from its chloro, bromo, and methyl analogs, which may exhibit different reactivity and biological activity.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(5-fluoro-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-8-2-5-10(13)6-11(8)15-12(16)14-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJUYIUFPTWPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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